2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate
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Overview
Description
2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate is a chemical compound that belongs to the family of sulfones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the development of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate in lab experiments is its potential as a tool in biochemistry research. It can be used to study protein-ligand interactions and enzyme inhibition. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Future Directions
There are several future directions for the study of 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate. One direction is the development of more potent and selective inhibitors of COX-2 and PLA2. Another direction is the study of the compound's potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammation. Additionally, the compound's potential as a tool in biochemistry research should be further explored.
Synthesis Methods
The synthesis of 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate involves a series of chemical reactions. The first step involves the reaction of 2-oxo-2-phenylethyl bromide with sodium sulfite, which results in the formation of 2-oxo-2-phenylethyl sulfonate. The second step involves the reaction of 2-oxo-2-phenylethyl sulfonate with 4-chlorobenzenesulfonyl chloride, which results in the formation of 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate.
Scientific Research Applications
2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate has potential applications in various scientific research fields. It has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as a tool in biochemistry research, including the study of protein-ligand interactions and enzyme inhibition.
properties
IUPAC Name |
phenacyl 3-(4-chlorophenyl)sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5S/c18-14-6-8-15(9-7-14)24(21,22)11-10-17(20)23-12-16(19)13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAPYRLZZZQQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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